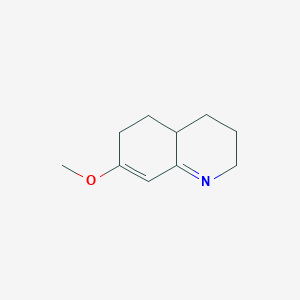

7-Methoxy-2,3,4,4a,5,6-hexahydroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ostéo D, également connu sous le nom de Cholécalciférol, est une forme de vitamine D3. Il est essentiel à la croissance et au développement osseux normaux, et contribue à maintenir la densité osseuse. La vitamine D3 est nécessaire à l'utilisation du calcium et du phosphore dans l'organisme. Il agit comme une hormone et augmente la réabsorption du calcium et du phosphore par les reins, ce qui à son tour augmente le renouvellement osseux .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le cholécalciférol est synthétisé à partir du 7-déhydrocholestérol, qui se trouve dans la peau. Lorsque la peau est exposée aux rayons ultraviolets B (UVB) du soleil, le 7-déhydrocholestérol est converti en pré-vitamine D3, qui est ensuite convertie en cholécalciférol par un processus d'isomérisation induit par la chaleur .

Méthodes de production industrielle : Industriellement, le cholécalciférol est produit en irradiant le 7-déhydrocholestérol avec une lumière UVB. Ce processus est suivi d'étapes de purification pour isoler le cholécalciférol. Le composé est ensuite formulé en diverses formes posologiques telles que des capsules, des comprimés et des solutions injectables .

Analyse Des Réactions Chimiques

Types de réactions : Le cholécalciférol subit plusieurs types de réactions chimiques, notamment l'hydroxylation et l'isomérisation.

Réactifs et conditions courants :

Hydroxylation : Cette réaction se produit dans le foie et les reins, où le cholécalciférol est hydroxylé pour former le 25-hydroxycholécalciférol, puis le 1,25-dihydroxycholécalciférol, la forme active de la vitamine D3.

Isomérisation : Cette réaction se produit lors de la synthèse du cholécalciférol à partir du 7-déhydrocholestérol sous la lumière UVB.

Principaux produits :

25-Hydroxycholécalciférol : Formé dans le foie.

1,25-Dihydroxycholécalciférol : Formé dans les reins et est la forme biologiquement active de la vitamine D3.

4. Applications de la recherche scientifique

Le cholécalciférol a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme précurseur dans la synthèse d'autres analogues de la vitamine D.

Biologie : Étudié pour son rôle dans le métabolisme du calcium et du phosphore.

Médecine : Utilisé dans la prévention et le traitement de la carence en vitamine D, de l'ostéoporose et du rachitisme.

Industrie : Incorporé aux compléments alimentaires et aux aliments enrichis pour garantir un apport suffisant en vitamine D.

5. Mécanisme d'action

Le cholécalciférol exerce ses effets en se liant au récepteur de la vitamine D (VDR), qui est largement distribué dans de nombreux tissus de l'organisme. Le VDR, une fois activé par le cholécalciférol, régule la transcription des gènes cibles impliqués dans le métabolisme du calcium et du phosphate, la minéralisation osseuse et le remodelage osseux. Cette régulation est cruciale pour maintenir l'homéostasie osseuse et la santé squelettique globale .

Composés similaires :

Ergocalciférol (vitamine D2) : Une autre forme de vitamine D, dérivée de sources végétales et de champignons.

Calcitriol : La forme active de la vitamine D3, utilisée dans le traitement de l'hypocalcémie et des troubles osseux.

Alfacalcidol : Un analogue synthétique de la vitamine D, utilisé dans la prise en charge de l'ostéoporose et de l'ostéodystrophie rénale.

Unicité du cholécalciférol : Le cholécalciférol est unique en raison de sa grande efficacité pour augmenter et maintenir les taux sériques de 25-hydroxyvitamine D par rapport à l'ergocalciférol. Il est également plus efficace pour maintenir la santé osseuse et prévenir les fractures .

Applications De Recherche Scientifique

Cholecalciferol has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other Vitamin D analogs.

Biology: Studied for its role in calcium and phosphorus metabolism.

Medicine: Used in the prevention and treatment of Vitamin D deficiency, osteoporosis, and rickets.

Industry: Incorporated into dietary supplements and fortified foods to ensure adequate Vitamin D intake.

Mécanisme D'action

Cholecalciferol exerts its effects by binding to the Vitamin D receptor (VDR), which is widely distributed in many body tissues. The VDR, once activated by Cholecalciferol, regulates the transcription of target genes involved in calcium and phosphate metabolism, bone mineralization, and bone remodeling. This regulation is crucial for maintaining bone homeostasis and overall skeletal health .

Comparaison Avec Des Composés Similaires

Ergocalciferol (Vitamin D2): Another form of Vitamin D, derived from plant sources and fungi.

Calcitriol: The active form of Vitamin D3, used in the treatment of hypocalcemia and bone disorders.

Alfacalcidol: A synthetic analog of Vitamin D, used in the management of osteoporosis and renal osteodystrophy.

Uniqueness of Cholecalciferol: Cholecalciferol is unique in its high efficacy in raising and maintaining serum 25-hydroxyvitamin D levels compared to Ergocalciferol. It is also more effective in maintaining bone health and preventing fractures .

Propriétés

Numéro CAS |

19500-64-2 |

|---|---|

Formule moléculaire |

C10H15NO |

Poids moléculaire |

165.23 g/mol |

Nom IUPAC |

7-methoxy-2,3,4,4a,5,6-hexahydroquinoline |

InChI |

InChI=1S/C10H15NO/c1-12-9-5-4-8-3-2-6-11-10(8)7-9/h7-8H,2-6H2,1H3 |

Clé InChI |

HGHRDNNQNNSXBR-UHFFFAOYSA-N |

SMILES |

COC1=CC2=NCCCC2CC1 |

SMILES canonique |

COC1=CC2=NCCCC2CC1 |

Synonymes |

2,3,4,4a,5,6-Hexahydro-7-methoxyquinoline |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.